molecular formula C14H20N2O4S B086273 Penicillin F CAS No. 118-53-6

Penicillin F

Cat. No. B086273
CAS RN: 118-53-6
M. Wt: 312.39 g/mol
InChI Key: QRLCJUNAKLMRGP-ZTWGYATJSA-N
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Description

Penicillin F, also known as a penicillin C14H20N2O4S, was the first of the penicillins isolated in Great Britain . It was discovered by a team led by Howard Florey and Ernst Boris Chain at the University of Oxford . The term “penicillin” is defined as the natural product of Penicillium mould with antimicrobial activity .


Synthesis Analysis

The biosynthesis of penicillin is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium, the latter including the industrial producer of penicillin Penicillium chrysogenum . The development of large-scale production methods has enabled the therapeutic powers of penicillin for widespread clinical use .


Molecular Structure Analysis

Penicillins, including Penicillin F, are characterized by three fundamental structural requirements: the fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular formula of Penicillin F is C14H20N2O4S .


Chemical Reactions Analysis

Penicillin’s mechanism of action involves binding to transpeptidases and preventing the formation of new peptidoglycan cross-links, thereby inhibiting bacterial cell wall synthesis . This reaction is irreversible and so the growth of the bacterial cell wall is inhibited .


Physical And Chemical Properties Analysis

Penicillins, including Penicillin F, are beta-lactam antibiotics. They are characterized by a fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular weight of Penicillin F is 312.38 .

Scientific Research Applications

  • Phenylacetic Acid's Influence : Phenylacetic acid's addition to the culture medium was found to increase the total penicillin yield, indicating the mold's use of phenylacetic acid as a building block for the penicillin molecule. This study focused on the effects of phenylacetic acid on the production of Penicillin F and other types, providing insights into optimizing penicillin production methods (Moyer & Coghill, 1947).

  • Diverse Molecular Forms : Penicillin is now understood to comprise several chemical compounds with antibacterial activity. The research recognizes Penicillin F as one of the types produced under certain conditions, highlighting the variety within penicillin compounds and their varying composition in commercial samples (Rake & Richardson, 1946).

  • Historical Development and Applications : The pathways leading to the development of Penicillin F and other antibacterials, including the role played by patents, are explored, providing a historical perspective on the scientific and commercial journey of penicillin and its derivatives (Bentley, 2009).

  • Antimicrobial Potential : Fosfomycin, derived from penicillin, was compared with other penicillins, including Penicillin F, for their antimicrobial activity against various strains of bacteria. This research provides insights into the specific activities and potential clinical applications of Penicillin F and related compounds (Dastidar et al., 1997).

  • Biochemical Analysis : A study on the electronic structure and physicochemical properties of selected penicillins, including Penicillin F, aimed to understand the biological action mechanism of these compounds. The research analyzed various properties such as atomic charges and bond orders, providing a deeper understanding of how Penicillin F and its relatives function at a molecular level (Soriano-Correa et al., 2007).

  • Treatment Efficacy : Penicillin, including Penicillin F, has been extensively used to treat various infections. Reports detailing the outcomes of hundreds of cases treated with penicillin provide empirical evidence of its efficacy and the variety of conditions it can address (Keefer et al., 1943).

Safety And Hazards

While penicillins are generally safe and effective against many bacterial infections, some individuals may have allergic reactions to them . It’s important to note that misuse of antibiotics, including penicillins, can lead to antibiotic resistance .

Future Directions

The rise of antibiotic resistance has led to a need for new approaches to tackle this global health issue. One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . Another approach is the development of antimicrobial peptides (AMPs) as antibiofilm agents .

properties

IUPAC Name

(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCJUNAKLMRGP-ZTWGYATJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151994
Record name Penicillin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin F

CAS RN

118-53-6
Record name Penicillin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
806
Citations
WA Winsten, AH Spark - Science, 1947 - science.org
… 2 was identified as being due to penicillin G (see modified strip B); the second zone was identified as being due to penicillin F (see modified strip C); the third zone was tentatively as…
Number of citations: 26 www.science.org
R Bentley - Journal of Industrial Microbiology and Biotechnology, 2009 - academic.oup.com
… as penicillin F (F for Florey) and penicillin G (next letter in alphabet after F), or as penicillin I and penicillin II. With the chemical structures being determined by 1945 [6, 16] penicillin F …
Number of citations: 174 academic.oup.com
D Canzani, F Aldeek - J Nutr Hum Health. 2017; 1 (1): 28-40. J …, 2017 - researchgate.net
… two unique penicillin molecule: one contained a benzyl ring (benzylpenicillin or penicillin G) and the other was substituted with a pentenyl group (2-pentenylpenicillin or penicillin F) [4]. …
Number of citations: 18 www.researchgate.net
FA Robinson - Analyst, 1947 - pubs.rsc.org
… The term penicillin F is still used in the … not penicillin F, but a different penicillin with approximately the same activity. It was considerably easier to isolate and more stable than penicillin …
Number of citations: 14 pubs.rsc.org
T Bergan - Pharmacokinetics, 1978 - karger.com
… The penicillin F was the major component of the early English preparations, whereas penicillin G dominated in the US products since the latter was grown in corn (maize) substituted …
Number of citations: 66 karger.com
H Eagle - Journal of bacteriology, 1946 - Am Soc Microbiol
… Two lots of crystalline penicillin F,three lots of G, one of K, and three of X have been assayed for streptococcidal activity (group A hemolytic streptococcus, C-203) and spirocheticidal …
Number of citations: 21 journals.asm.org
R Torres-Guzmán, I de la Mata, J Torres-Bacete… - Biochemical and …, 2002 - Elsevier
… It is also worth noting that this enzyme hydrolyses well other natural aliphatic penicillins as penicillin F and dihydro F. To date, none other penicillin acylase described in the literature …
Number of citations: 34 www.sciencedirect.com
EM ORY, M MEADs, M FinlAND - Journal of the American …, 1945 - jamanetwork.com
… Three of these, known as penicillin F, G and X in this country and as penicillin I, II and III respectively in Great Britain, have been isolated in crystalline form.1 Other active substances …
Number of citations: 34 jamanetwork.com
AJ Moyer, RD Coghill - Journal of bacteriology, 1947 - Am Soc Microbiol
… the crystallinepenicillin isolated by the English workers (penicillin F) contained the A-2-… , and (b) the penicillin G:penicillin F ratio would be increased. The experiments described below …
Number of citations: 70 journals.asm.org
D Greiff, H Pinkerton - … of the Society for Experimental Biology …, 1948 - journals.sagepub.com
… The penicillin F was estimated by distribution curve to contain 6% of inactive material; otherwise the curve agreed well with the theoretical for penicillin F. The penicillin dihydro-F was …
Number of citations: 5 journals.sagepub.com

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